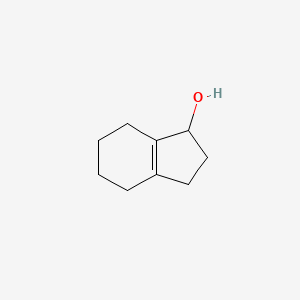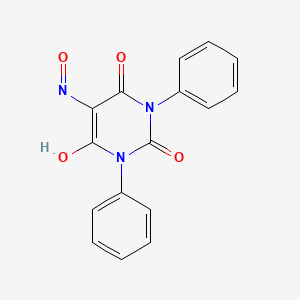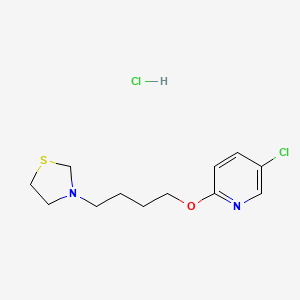
4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring substituted with a 3,4-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and piperidine-2,6-dione.
Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with piperidine-2,6-dione in the presence of a base such as sodium hydroxide or potassium tert-butoxide.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development, particularly in the design of PROTACs (Proteolysis Targeting Chimeras).
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, in the context of PROTACs, the compound acts as a ligand for cereblon, a protein involved in targeted protein degradation. This interaction leads to the ubiquitination and subsequent degradation of target proteins, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine-2,6-dione: A simpler analog without the 3,4-dimethoxyphenyl group.
4,4-Dimethyl-2,6-piperidinedione: Another derivative with different substituents on the piperidine ring.
3,4-Dimethoxybenzaldehyde: The starting material for the synthesis of the compound.
Uniqueness
4-(3,4-Dimethoxyphenyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its potential as a ligand in drug design and its reactivity in various chemical transformations.
Eigenschaften
CAS-Nummer |
42434-75-3 |
|---|---|
Molekularformel |
C13H15NO4 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
4-(3,4-dimethoxyphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H15NO4/c1-17-10-4-3-8(5-11(10)18-2)9-6-12(15)14-13(16)7-9/h3-5,9H,6-7H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
DHHIZEFDAKIFEN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC(=O)C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


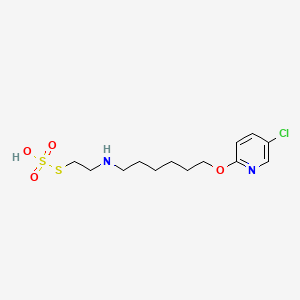
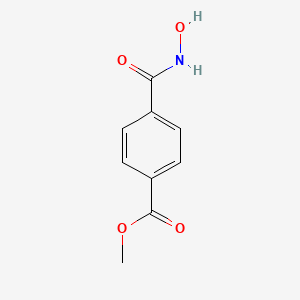
![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)
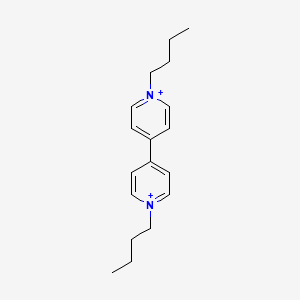




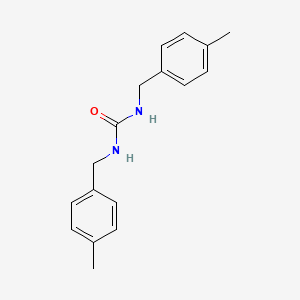
![5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one](/img/structure/B14660767.png)
